Chlorhydrate de PTH-arginine

Vue d'ensemble

Description

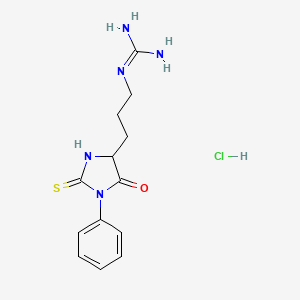

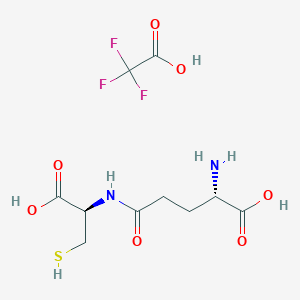

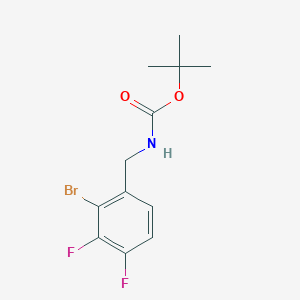

PTH-arginine hydrochloride is a chemical compound with the molecular formula C13H18ClN5OS and a molecular weight of 327.83 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of PTH-arginine hydrochloride consists of 13 carbon atoms, 18 hydrogen atoms, one chlorine atom, five nitrogen atoms, one sulfur atom, and one oxygen atom . The InChI string representation of the molecule isCl.NC(=N)NCCC[C@@H]1NC(=S)N(C1=O)c2ccccc2 . Physical and Chemical Properties Analysis

PTH-arginine hydrochloride is a solid substance with a molecular weight of 327.83 g/mol . It has a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 3, and a rotatable bond count of 5 .Applications De Recherche Scientifique

Traitement de l'ostéoporose

Le chlorhydrate de PTH-arginine joue un rôle important dans le traitement de l'ostéoporose. En tant qu'agent anabolique, il régule le calcium ionisé et le phosphate, essentiels au maintien des niveaux de métabolites de vitamine D actifs dans le sang . Des modifications telles que la pégylation et la modification de l'extrémité aminée ont été développées pour améliorer la valeur thérapeutique de la PTH, la rendant plus efficace pour le traitement de l'ostéoporose .

Remodelage et réparation osseux

Dans le remodelage osseux, le this compound est essentiel pour la signalisation des ostéoblastes, qui est cruciale pour la formation et la réparation osseuses. Il influence l'expression des facteurs chimiotactiques et des activateurs de récepteurs qui sont essentiels à l'attraction des précurseurs d'ostéoclastes et à la résorption osseuse . Cela en fait un outil précieux pour la gestion des conditions nécessitant un remodelage osseux accru.

Gestion de l'hypoparathyroïdie

Le this compound est utilisé dans la gestion de l'hypoparathyroïdie. Il restaure la physiologie normale de la PTH, que la thérapie conventionnelle ne parvient pas à atteindre. L'efficacité et la sécurité du traitement substitutif par la PTH ont été démontrées dans des essais cliniques, montrant des améliorations significatives dans la gestion de cette condition .

Processus biopharmaceutique

Dans le processus biopharmaceutique, le this compound est utilisé pour réduire la viscosité des solutions d'anticorps à haute concentration. Il est également utilisé dans le repliement des protéines et l'inhibition de l'agrégation des protéines, ce qui est crucial pour la stabilité des biothérapeutiques .

Applications diagnostiques

La mesure de la PTH, y compris le this compound, est un outil de diagnostic précieux pour des conditions telles que l'hyperparathyroïdie primaire et secondaire. Elle sert de biomarqueur pour guider les stratégies de gestion des patients atteints de troubles minéraux et osseux systémiques .

Thérapie contre le cancer

Le this compound a des applications potentielles en thérapie contre le cancer. Par exemple, il est impliqué dans des stratégies qui épuisent l'arginine circulante, qui est évaluée comme une nouvelle thérapie ciblée contre le cancer .

Safety and Hazards

Mécanisme D'action

Target of Action

PTH-arginine hydrochloride, also known as Parathyroid Hormone (PTH), primarily targets the bone and kidneys . In the bone, it influences osteoblast cells . In the kidneys, it affects renal tubular cells .

Mode of Action

The biological actions of PTH are mediated through binding to at least two distinct high-affinity cell-surface receptors specific for the N-terminal and C-terminal regions of the molecule . These receptors are essential for normal bone metabolism .

Biochemical Pathways

PTH raises blood calcium levels by resorbing bone, conserving urinary calcium, and activating vitamin D to increase intestinal calcium absorption . This process forms a homeostatic loop that maintains a constant level of blood calcium in the face of varying dietary and skeletal demands .

Pharmacokinetics

It is known that the bioavailability of a single oral dose of l-arginine is around 20%

Result of Action

The primary result of PTH action is the elevation of plasma ionized calcium concentration . This is achieved by the acute effects of the hormone on calcium resorption in bone and calcium reabsorption in the kidney . On a more chronic basis, PTH also stimulates the conversion of calcidiol (25-hydroxyvitamin D) to calcitriol in renal tubular cells, thereby stimulating intestinal calcium absorption as well as bone turnover .

Action Environment

The action of PTH-arginine hydrochloride can be influenced by various environmental factors. For instance, the presence of other hormones, such as calcitriol, can affect the secretion and action of PTH . Additionally, the physiological environment, such as the levels of calcium and phosphate in the body, can also impact the efficacy and stability of PTH .

Analyse Biochimique

Biochemical Properties

PTH-arginine hydrochloride plays a significant role in biochemical reactions, particularly in the regulation of bone remodeling and calcium homeostasis. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the parathyroid hormone receptor type 1 (PTHR1), a G protein-coupled receptor. Upon binding to PTHR1, PTH-arginine hydrochloride activates downstream signaling pathways that influence bone formation and resorption . Additionally, it interacts with enzymes such as nitric oxide synthase, which is involved in the production of nitric oxide, a critical signaling molecule .

Cellular Effects

PTH-arginine hydrochloride exerts various effects on different cell types and cellular processes. In osteoblasts, it promotes bone formation by stimulating the proliferation and differentiation of these cells . It also influences cell signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in regulating gene expression and cellular metabolism . Furthermore, PTH-arginine hydrochloride affects the expression of genes involved in bone remodeling and calcium homeostasis .

Molecular Mechanism

The molecular mechanism of action of PTH-arginine hydrochloride involves its binding to the parathyroid hormone receptor type 1 (PTHR1). This binding activates the receptor and triggers a cascade of intracellular signaling events. One of the key pathways activated is the cAMP pathway, which leads to the activation of protein kinase A (PKA) and subsequent phosphorylation of target proteins . Additionally, PTH-arginine hydrochloride can modulate gene expression by influencing transcription factors and other regulatory proteins . These molecular interactions result in the regulation of bone remodeling and calcium homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PTH-arginine hydrochloride can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that PTH-arginine hydrochloride remains stable under specific storage conditions, such as at -20°C . Its degradation over time can impact its efficacy in biochemical assays and cellular studies. Long-term exposure to PTH-arginine hydrochloride has been observed to affect cellular processes, including gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of PTH-arginine hydrochloride can vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of PTH-arginine hydrochloride can enhance bone formation and improve bone density in animal models . High doses may lead to adverse effects, such as hypercalcemia and bone resorption . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

PTH-arginine hydrochloride is involved in several metabolic pathways, including the arginine metabolism pathway. It interacts with enzymes such as arginase and nitric oxide synthase, which play crucial roles in the production of nitric oxide and other metabolites . These interactions can influence metabolic flux and the levels of various metabolites, impacting cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of PTH-arginine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across the blood-brain barrier via endothelial cells that possess a complex network of transporters . Additionally, binding proteins can facilitate its distribution to specific tissues and cellular compartments, influencing its localization and accumulation .

Subcellular Localization

PTH-arginine hydrochloride exhibits specific subcellular localization patterns that are crucial for its activity and function. It can be localized to various cellular compartments, including the cytoplasm and nucleus . The presence of targeting signals and post-translational modifications can direct PTH-arginine hydrochloride to specific organelles, where it exerts its effects on cellular processes and signaling pathways .

Propriétés

IUPAC Name |

2-[3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5OS.ClH/c14-12(15)16-8-4-7-10-11(19)18(13(20)17-10)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,17,20)(H4,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKPSQGERWCHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCCN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

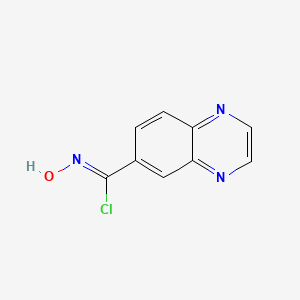

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451256.png)

![1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B1451267.png)

![[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-YL]methyl imidothiocarbamate methan+](/img/structure/B1451273.png)

![4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine](/img/structure/B1451277.png)